Cas no 316-88-1 (N-methyl-1,2,3,4-tetrahydroacridin-9-amine)

N-methyl-1,2,3,4-tetrahydroacridin-9-amine 化学的及び物理的性質
名前と識別子
-
- 9-Acridinamine,1,2,3,4-tetrahydro-N-methyl-
- N-methyl-1,2,3,4-tetrahydroacridin-9-amine
- 9-amino-10-methyl-1,2,3,4-tetrahydroacridine
- 9-Methylamino-1,2,3,4-tetrahydroacridin
- 9-Methylamino-1,2,3,4-tetrahydro-acridin
- methyl-(1,2,3,4-tetrahydro-acridin-9-yl)-amine
- SCHEMBL16684277
- DTXSID20953564
- NSC172174
- EN300-10304444
- AKOS011484558
- N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine
- NSC-172174
- 316-88-1
-
- インチ: InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16)
- InChIKey: OBXGPCSAPSCKID-UHFFFAOYSA-N
- ほほえんだ: CNC1=C2C(CCCC2)=NC2C1=CC=CC=2
計算された属性
- せいみつぶんしりょう: 212.13148
- どういたいしつりょう: 212.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 24.9Ų
じっけんとくせい
- PSA: 24.92
- LogP: 3.22830
N-methyl-1,2,3,4-tetrahydroacridin-9-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10304444-0.1g |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine |
316-88-1 | 95% | 0.1g |
$615.0 | 2023-10-28 | |
Enamine | EN300-10304444-0.5g |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine |
316-88-1 | 95% | 0.5g |
$671.0 | 2023-10-28 | |
Enamine | EN300-10304444-5.0g |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine |
316-88-1 | 5g |
$1364.0 | 2023-05-24 | ||
Enamine | EN300-10304444-1g |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine |
316-88-1 | 95% | 1g |
$699.0 | 2023-10-28 | |
Enamine | EN300-10304444-2.5g |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine |
316-88-1 | 95% | 2.5g |
$1370.0 | 2023-10-28 | |
Enamine | EN300-10304444-10.0g |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine |
316-88-1 | 10g |
$2024.0 | 2023-05-24 | ||
Enamine | EN300-10304444-0.05g |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine |
316-88-1 | 95% | 0.05g |
$587.0 | 2023-10-28 | |
Enamine | EN300-10304444-0.25g |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine |
316-88-1 | 95% | 0.25g |
$642.0 | 2023-10-28 | |
Enamine | EN300-10304444-1.0g |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine |
316-88-1 | 1g |
$470.0 | 2023-05-24 | ||
Enamine | EN300-10304444-10g |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine |
316-88-1 | 95% | 10g |
$3007.0 | 2023-10-28 |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
N-methyl-1,2,3,4-tetrahydroacridin-9-amineに関する追加情報
N-Methyl-1,2,3,4-Tetrahydroacridin-9-Amine: A Comprehensive Overview
The compound with CAS No 316-88-1, known as N-methyl-1,2,3,4-tetrahydroacridin-9-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of acridine derivatives, which are known for their unique structural properties and potential applications in drug development. The N-methyl substitution in the molecule adds further complexity to its structure and enhances its chemical reactivity.
Recent studies have highlighted the importance of tetrahydroacridine derivatives in the development of novel therapeutic agents. The 9-amino group in this compound plays a crucial role in its biological activity, making it a promising candidate for various pharmacological applications. Researchers have explored its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit key enzymes involved in cell proliferation.
The synthesis of N-methyl-1,2,3,4-tetrahydroacridin-9-amine involves a multi-step process that typically begins with the preparation of acridine derivatives. The introduction of the methyl group at the nitrogen atom is achieved through alkylation reactions, which require precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the final product.
One of the most intriguing aspects of this compound is its ability to exhibit fluorescence under certain conditions. This property has led to its use in fluorescent labeling techniques for biological molecules. Recent advancements in fluorescence microscopy have enabled researchers to utilize this compound for real-time tracking of cellular processes, providing valuable insights into molecular mechanisms.
In terms of applications, N-methyl-1,2,3,4-tetrahydroacridin-9-amine has shown potential in the field of optoelectronics due to its conjugated π-system. Its ability to absorb and emit light at specific wavelengths makes it a candidate for use in organic light-emitting diodes (OLEDs). Researchers are actively exploring ways to optimize its electronic properties for enhanced performance in these devices.
Another area where this compound has demonstrated promise is in the development of sensors for environmental monitoring. Its sensitivity to changes in pH levels and metal ions makes it suitable for detecting contaminants in water and air samples. Recent studies have focused on improving its selectivity and sensitivity through modifications to its molecular structure.
From a structural standpoint, the tetrahydroacridine core provides a rigid framework that enhances stability while allowing for functionalization at various positions. The presence of both aromatic and non-aromatic regions within the molecule contributes to its versatile reactivity and biological activity.
Recent breakthroughs in computational chemistry have enabled researchers to model the behavior of N-methyl-1,2,3,4-tetrahydroacridin-9-amine at atomic levels. These simulations provide valuable insights into its interaction with biomolecules and help guide experimental efforts toward optimizing its therapeutic potential.
In conclusion, N-methyl-1,2,3,4-tetrahydroacridin-9-amine is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique chemical properties and biological activity make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science.
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